
Me-Tet-PEG3-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Me-Tet-PEG3-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains three polyethylene glycol (PEG) units and features a tetrazine group and a maleimide group. The tetrazine group allows it to undergo a specific inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing trans-cyclooctene (TCO) groups. The maleimide group degrades in aqueous media and is used in drug delivery studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG3-Maleimide involves the coupling of a tetrazine group with a PEG linker and a maleimide group. The tetrazine group is introduced through a reaction with a suitable precursor, followed by the attachment of the PEG linker. The maleimide group is then coupled to the PEG linker under controlled conditions to ensure the stability and functionality of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The maleimide-thiol reaction is commonly used in large-scale production due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Me-Tet-PEG3-Maleimide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with TCO groups under mild conditions to form stable adducts
Hydrolysis: The maleimide group degrades in aqueous media, leading to the formation of hydrolyzed products
Common Reagents and Conditions
Reagents: TCO-containing compounds, water (for hydrolysis).
Conditions: Mild temperatures and neutral pH for iEDDA reactions; aqueous media for hydrolysis
Major Products Formed
iEDDA Reaction: Stable adducts between the tetrazine group and TCO-containing compounds.
Hydrolysis: Hydrolyzed maleimide products
Aplicaciones Científicas De Investigación
Me-Tet-PEG3-Maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes
Medicine: Utilized in drug delivery systems to improve the stability and targeting of therapeutic agents
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Me-Tet-PEG3-Maleimide involves its ability to undergo the iEDDA reaction with TCO-containing compounds. This reaction forms stable adducts that can be used to link various molecules together. The maleimide group, on the other hand, degrades in aqueous media, which can be exploited for controlled release in drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazine-PEG-Maleimide: Similar structure but with different PEG lengths.
Tetrazine-PEG4-Maleimide: Contains four PEG units instead of three.
Tetrazine-PEG2-Maleimide: Contains two PEG units instead of three
Uniqueness
Me-Tet-PEG3-Maleimide is unique due to its specific combination of three PEG units, a tetrazine group, and a maleimide group. This combination allows for efficient iEDDA reactions and controlled degradation in aqueous media, making it highly suitable for drug delivery and bioconjugation applications .
Propiedades
Fórmula molecular |
C26H33N7O7 |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H33N7O7/c1-19-29-31-26(32-30-19)21-4-2-20(3-5-21)18-28-23(35)9-12-38-14-16-40-17-15-39-13-10-27-22(34)8-11-33-24(36)6-7-25(33)37/h2-7H,8-18H2,1H3,(H,27,34)(H,28,35) |
Clave InChI |
GOTZKYCVLRMFON-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





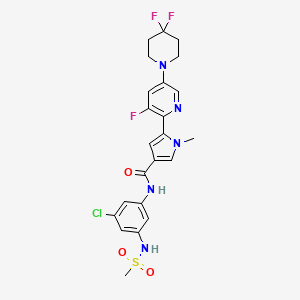
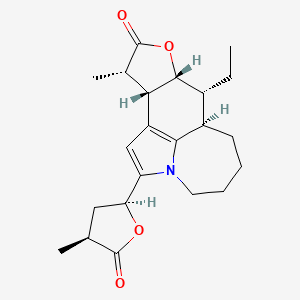
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
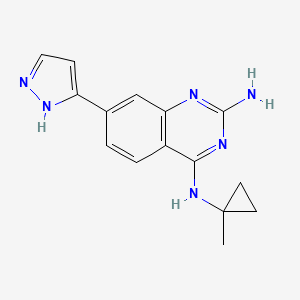
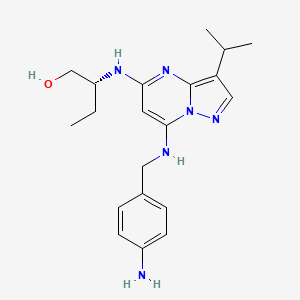
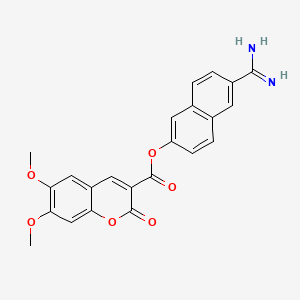


![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

